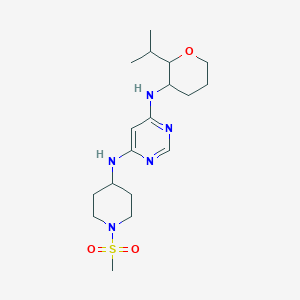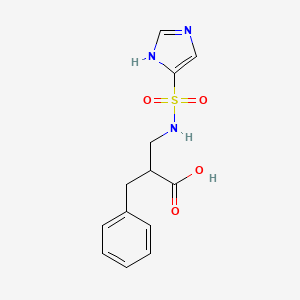![molecular formula C18H19NO4S B7444810 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid](/img/structure/B7444810.png)
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylcyclobutyl group via a sulfamoylmethyl bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclobutyl derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a benzoic acid derivative under suitable conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylic position adjacent to the aromatic ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the sulfamoyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Conversion of benzylic carbon to carboxylic acid.
Reduction: Formation of amines from the sulfamoyl group.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
科学研究应用
3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the aromatic moieties can engage in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.
Cyclobutyl derivatives: Compounds such as 1-phenylcyclobutane and 1-(4-methylphenyl)cyclobutane have similar cyclobutyl structures but lack the sulfamoylmethyl linkage.
Uniqueness: 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is unique due to the presence of both the phenylcyclobutyl and sulfamoylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
属性
IUPAC Name |
3-[(1-phenylcyclobutyl)sulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(21)15-7-4-6-14(12-15)13-24(22,23)19-18(10-5-11-18)16-8-2-1-3-9-16/h1-4,6-9,12,19H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOPZVVZNVRVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-[2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7444729.png)
![5-[(4-Methylpyridin-3-yl)methyl]-3-(1-pyridin-4-ylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7444753.png)
![4-[(2-Chlorophenyl)-ethylsulfamoyl]-5-methylfuran-2-carboxylic acid](/img/structure/B7444754.png)
![4-(4,5-dimethylimidazol-1-yl)-N-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]aniline](/img/structure/B7444762.png)
![2-[4-[[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7444766.png)
![(2-Ethoxy-1,3-oxazol-4-yl)-(2-methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7444776.png)

![3-ethoxy-N-[(2-fluoro-4-pyridin-4-ylphenyl)methyl]-2-methoxycyclobutan-1-amine](/img/structure/B7444788.png)
![3-[[(2-Fluoro-6-methylphenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B7444791.png)
![4-[2-(2-Methylphenoxy)butylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7444800.png)

![2-[4-[(2-Methylpyrazole-3-carbonyl)amino]naphthalen-1-yl]oxyacetic acid](/img/structure/B7444820.png)
![2-[[(4-Methoxy-2,5-dimethylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7444834.png)
![3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7444835.png)
